molecular formula C13H22O B8612172 4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol CAS No. 61693-40-1

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol

Cat. No. B8612172
CAS RN: 61693-40-1
M. Wt: 194.31 g/mol
InChI Key: BNZGHWQRSDLGKB-UHFFFAOYSA-N
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Patent
US04011245

Procedure details

The resulting crude acetoxy compound of formula II (108 g) is dissolved in 400 ml of ethanol (96%) and added dropwise within 10 minutes at 20°-30° C with slight cooling to a suspension of 20 g of sodium borohydride in 600 ml of 96% ethanol. The mixture is then heated until a slight reflux occurs and stirred at this temperature for 15 minutes. The end of the reaction can be detected by a spontaneous colour change from dark-yellow to lemon-yellow. After cooling to room temperature, the cloudy mixture is poured on to saturated ammonium chloride solution/ice and the mixture is extracted with hexane. After the usual washing to neutrality with water and drying over anhydrous sodium sulphate, the solvent is evaporated under a vacuum. There are obtained 96 g of crude 4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol (formula III).
[Compound]
Name
acetoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[CH:10][CH:11]=[C:12]([O:14]C(=O)C)[CH3:13])[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1.[BH4-].[Na+].[Cl-].[NH4+]>C(O)C>[CH3:1][C:2]1[C:3](=[CH:10][CH2:11][CH:12]([OH:14])[CH3:13])[C:4]([CH3:8])([CH3:9])[CH2:5][CH2:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
acetoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
108 g
Type
reactant
Smiles
CC=1C(C(CCC1)(C)C)=CC=C(C)OC(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise within 10 minutes at 20°-30° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated until
TEMPERATURE
Type
TEMPERATURE
Details
a slight reflux
CUSTOM
Type
CUSTOM
Details
The end of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with hexane
WASH
Type
WASH
Details
After the usual washing to neutrality with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under a vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C(C(CCC1)(C)C)=CCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.